molecular formula C13H16N4 B1483533 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine CAS No. 2097987-83-0

1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B1483533
CAS No.: 2097987-83-0
M. Wt: 228.29 g/mol
InChI Key: SNZOTKUWGVZLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine is a chemical compound characterized by its unique structure, which includes a cyclopentyl group, a pyridin-2-yl group, and a pyrazol-5-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common approach is the reaction of cyclopentylamine with pyridine-2-carboxaldehyde followed by cyclization with hydrazine hydrate to form the pyrazole ring. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced forms of the compound.

  • Substitution: Introduction of different functional groups.

Scientific Research Applications

1-Cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine has shown potential in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Medicine: The compound has been investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

  • Pyrazole derivatives: These compounds share the pyrazole ring structure but may have different substituents.

  • Cyclopentylamine derivatives: These compounds contain the cyclopentyl group but differ in the attached functional groups.

  • Pyridine derivatives: These compounds include the pyridine ring but vary in their substituents and overall structure.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-cyclopentyl-5-pyridin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-13-9-12(11-7-3-4-8-15-11)16-17(13)10-5-1-2-6-10/h3-4,7-10H,1-2,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZOTKUWGVZLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C3=CC=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.